

Confidential Safety and Toxicity Profile: AP-301 (Paracetamol)

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Compound of Interest

Compound Name: Confidential

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An In-depth Technical Guide for Drug Development Professionals

Executive Summary

This document provides a comprehensive overview of the non-clinical safety and toxicity profile of AP-301, the internal designation for the well-characterized analgesic and antipyretic compound, Paracetamol (Acetaminophen). The primary toxicity associated with AP-301 is dose-dependent hepatotoxicity, which is directly linked to the metabolic activation of the compound and subsequent depletion of hepatic glutathione. This guide summarizes key toxicity findings, outlines the experimental protocols used for their determination, and visualizes the critical metabolic pathways and experimental workflows. All data presented herein is derived from publicly available literature and is intended to serve as a foundational guide for research and development activities.

Toxicology Summary

The toxicological profile of AP-301 is well-defined, with the liver being the principal target organ. Toxicity is predominantly observed at supratherapeutic doses.

Acute Toxicity

Acute toxicity is characterized by a high median lethal dose (LD50), indicating a wide safety margin at therapeutic concentrations.

Species	Route	LD50 (mg/kg)	Reference
Rat	Oral	1944 - 3700	[1]
Mouse	Oral	~400 - 900	[1]
Guinea Pig	Oral	>2000	[1]
Rabbit	Oral	>2000	[1]

Repeated-Dose Toxicity

Sub-chronic studies establish the No-Observed-Adverse-Effect Level (NOAEL) and characterize target organ toxicity following prolonged exposure.

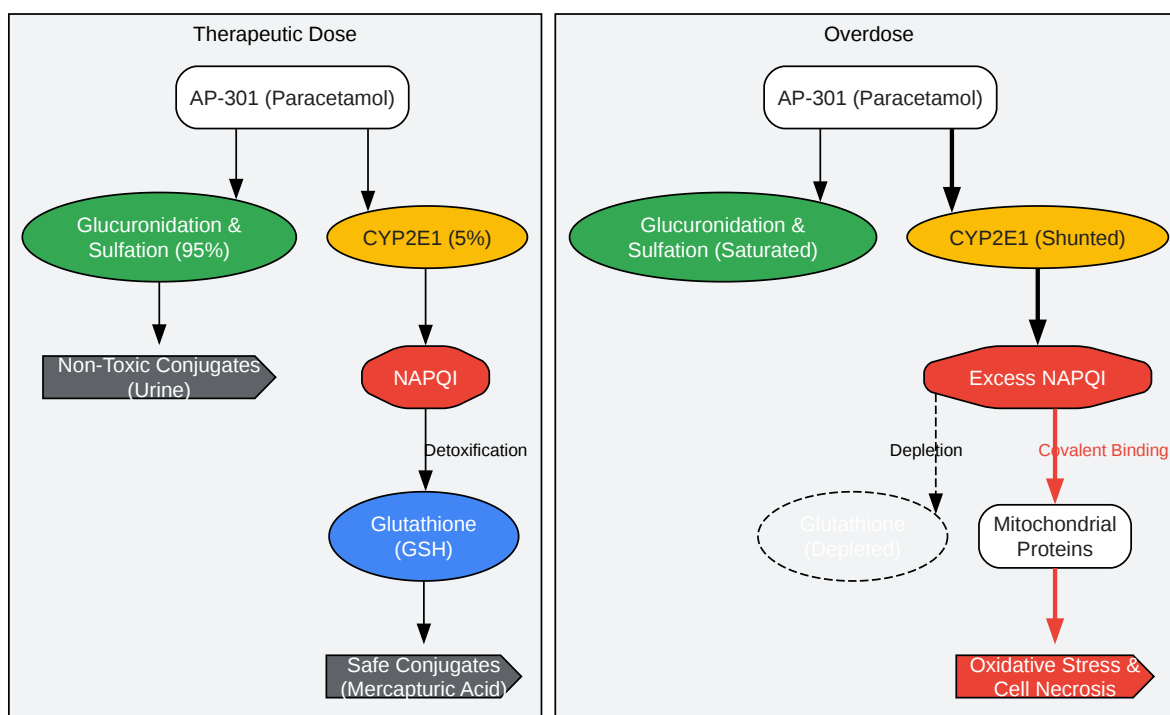
Species	Duration	NOAEL (mg/kg/day)	Key Findings at Higher Doses
Rat	90 days	300	Liver and bone marrow toxicity observed at higher doses. [2]
Mouse	90 days	1000	Non-carcinogenic at non-hepatotoxic doses.

Hepatotoxicity Mechanism

The hepatotoxicity of AP-301 is not caused by the parent compound but by its reactive metabolite, N-acetyl-p-benzoquinone imine (NAPQI).

- **Metabolism:** At therapeutic doses, AP-301 is primarily metabolized in the liver via glucuronidation and sulfation into non-toxic conjugates for excretion. A small fraction is oxidized by cytochrome P450 enzymes (mainly CYP2E1) to form NAPQI.
- **Detoxification:** Under normal conditions, NAPQI is rapidly detoxified by conjugation with hepatic glutathione (GSH).

- **Toxicity Pathway:** In an overdose scenario, the glucuronidation and sulfation pathways become saturated. This shunts a larger fraction of AP-301 to the CYP450 system, leading to the massive production of NAPQI. The excessive NAPQI depletes the liver's glutathione stores.
- **Cellular Injury:** Once glutathione is depleted to critical levels (less than 70% of normal), NAPQI binds to cellular and mitochondrial proteins, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocellular necrosis and liver failure.



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Caption: Metabolic pathways of AP-301 at therapeutic vs. overdose levels.

Genotoxicity

AP-301 is considered non-mutagenic in bacterial systems. However, evidence suggests it can cause chromosomal damage (clastogenicity) at high, cytotoxic concentrations in mammalian cells, both in vitro and in vivo. This genotoxicity is considered a secondary effect of overall toxicity (e.g., oxidative stress, glutathione depletion) and occurs only at doses that also cause significant liver and bone marrow toxicity. The genotoxic effects are not expected at therapeutic dosages.

Assay	System	Metabolic Activation	Result
Bacterial Reverse Mutation (Ames)	<i>S. typhimurium</i>	With & Without S9	Negative
Chromosomal Aberration	Mammalian Cells (in vitro)	With & Without S9	Positive (at high concentrations)
Micronucleus Test	Mouse Bone Marrow (in vivo)	N/A	Negative
DNA Damage (Strand Breaks)	Rodent Liver (in vivo)	N/A	Positive (at hepatotoxic doses)

Carcinogenicity

Long-term carcinogenicity studies in rodents have produced equivocal results. Some older studies showed an increased incidence of liver and bladder tumors at markedly toxic doses. However, more recent and well-conducted studies, including those by the National Toxicology Program (NTP), have shown that AP-301 is non-carcinogenic when administered at non-hepatotoxic doses. The International Agency for Research on Cancer (IARC) classifies paracetamol in Group 3: "not classifiable as to its carcinogenicity to humans."

Reproductive and Developmental Toxicity

Studies on reproductive and developmental toxicity have not shown consistent adverse effects at therapeutic or non-systemically toxic doses in rodents. Some studies have noted effects such as reduced pup weights or testicular atrophy, but typically only at doses that were also

toxic to the parent animals. Some research has suggested a potential link between prolonged gestational use and effects on male reproductive development, such as reduced testosterone production in ex vivo models, but the clinical significance in humans remains debated.

Detailed Experimental Protocols

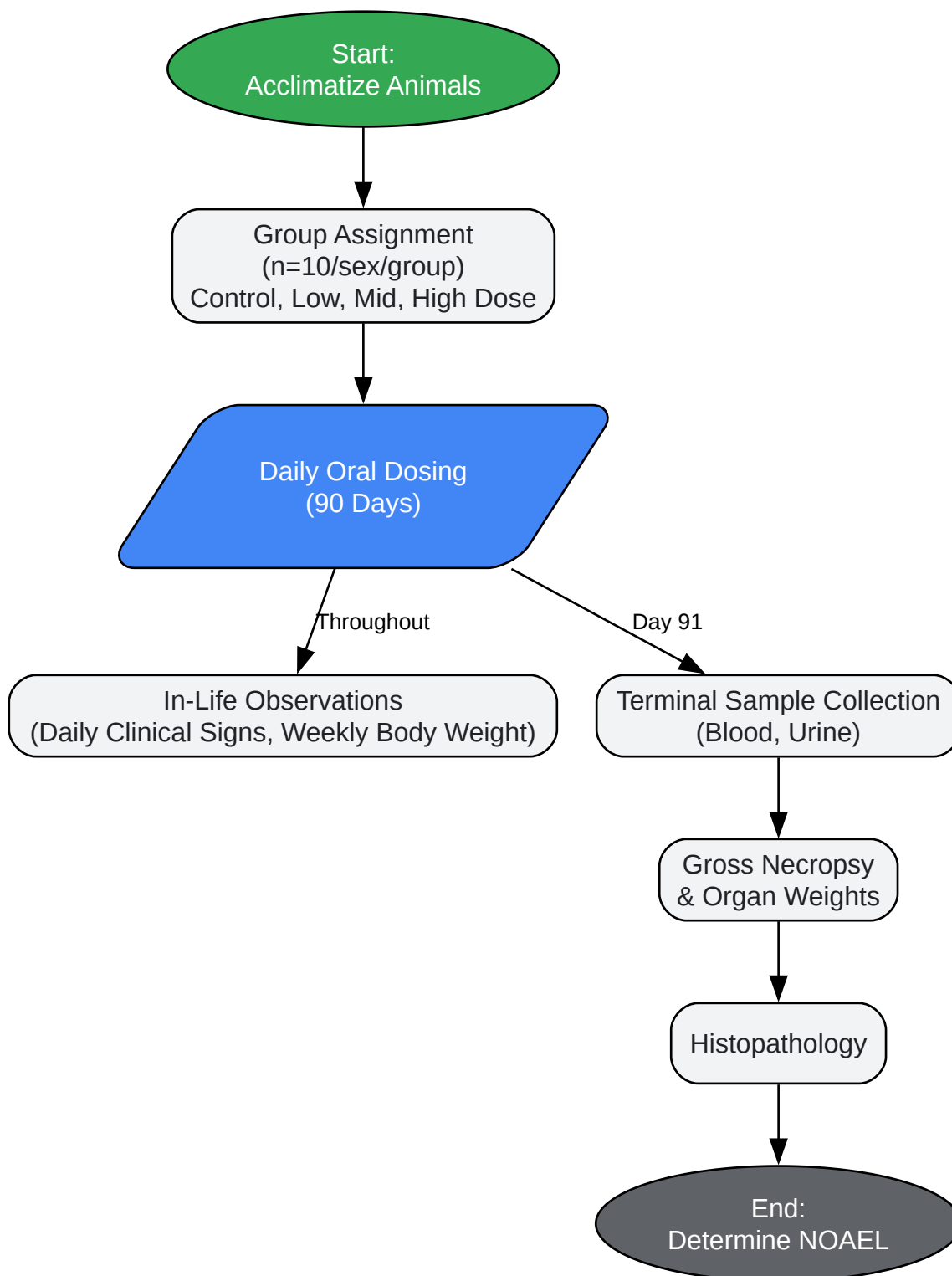
Methodologies for key toxicity studies are based on internationally recognized guidelines, primarily those from the Organisation for Economic Co-operation and Development (OECD).

Repeated-Dose 90-Day Oral Toxicity (Following OECD 408)

This study is designed to characterize the toxicity profile of a substance after prolonged exposure and to establish a NOAEL.

- **Principle:** The test substance is administered orally to groups of rodents on a daily basis for 90 days.
- **Test System:** Typically Wistar or Sprague-Dawley rats, young and healthy. At least 10 males and 10 females per group.
- **Dose Levels:** A minimum of three dose levels plus a control group (vehicle only). The highest dose is selected to induce toxic effects but not death, a low dose that produces no evidence of toxicity, and an intermediate dose.
- **Administration:** Oral gavage is preferred for precise dosing. The substance is administered at the same time each day.
- **Observations:**
 - **Daily:** Clinical signs of toxicity, morbidity, and mortality.
 - **Weekly:** Detailed physical examination, body weight, and food/water consumption.
 - **At Termination:** Hematology, clinical biochemistry (liver function tests, kidney function tests), and urinalysis.

- Pathology: All animals undergo a full gross necropsy. Organs are weighed, and a comprehensive set of tissues from all animals in the control and high-dose groups are examined histopathologically.



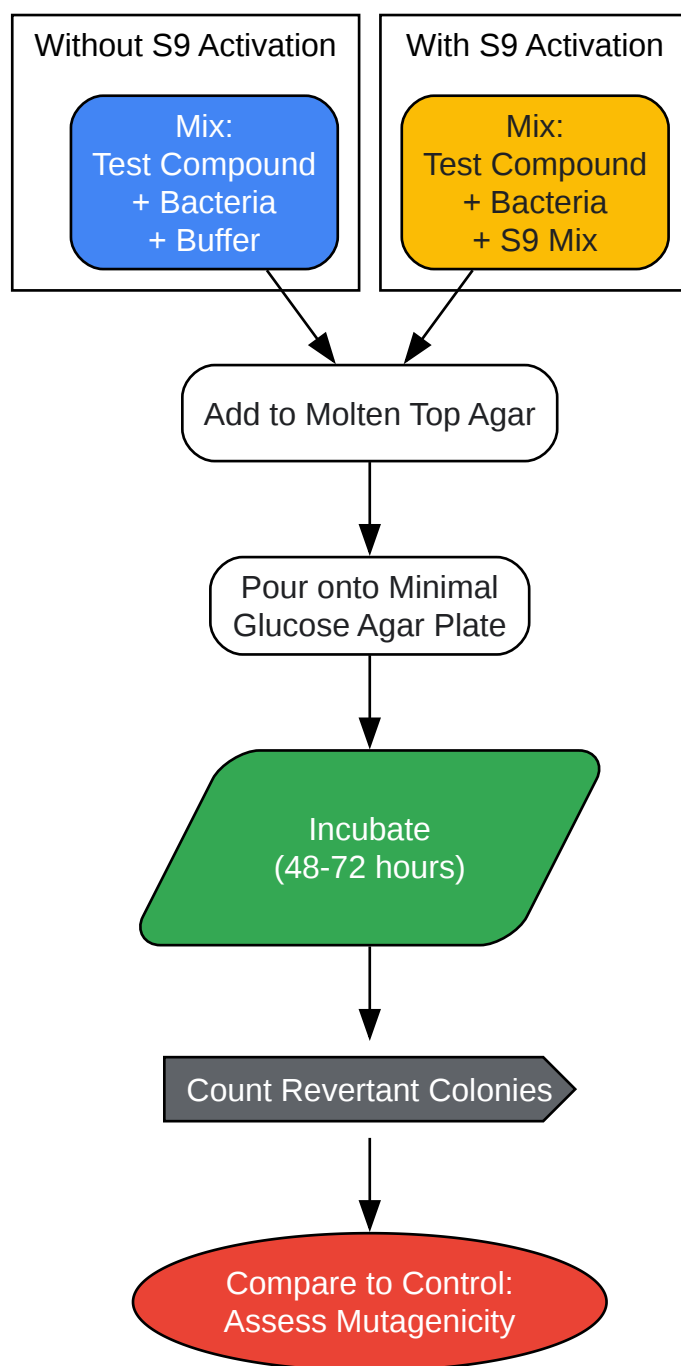
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Caption: Workflow for a 90-day repeated-dose toxicity study (OECD 408).

Bacterial Reverse Mutation Test (Ames Test, Following OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

- **Principle:** The test uses several strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for an amino acid (histidine or tryptophan, respectively). A positive result is recorded if the test substance causes a reverse mutation (reversion), allowing the bacteria to synthesize the required amino acid and form colonies on a minimal agar plate.
- **Metabolic Activation:** The assay is performed both with and without an exogenous metabolic activation system (S9 fraction), which is a rat liver homogenate containing cytochrome P450 enzymes, to mimic mammalian metabolism.
- **Procedure (Plate Incorporation Method):**
 - The test substance, bacterial tester strain, and S9 mix (or buffer) are combined in molten top agar.
 - The mixture is poured onto a minimal glucose agar plate.
 - Plates are incubated for 48-72 hours.
 - The number of revertant colonies on each plate is counted.
- **Evaluation Criteria:** A positive result is indicated by a dose-related increase in the number of revertant colonies that is at least double the spontaneous reversion rate observed in the vehicle control.



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Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

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References

- 1. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 2. Series: current issues in mutagenesis and carcinogenesis, No. 65. The genotoxicity and carcinogenicity of paracetamol: a regulatory (re)view - PubMed [pubmed.ncbi.nlm.nih.gov]
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